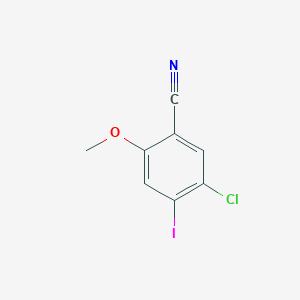
2-(Hydrazonomethyl)naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydrazonomethyl)naphthalen-1-ol is an organic compound that belongs to the class of hydrazones It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a hydrazonomethyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydrazonomethyl)naphthalen-1-ol typically involves the condensation reaction between naphthalen-1-ol and hydrazine derivatives. One common method includes the reaction of naphthalen-1-ol with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydrazonomethyl)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-(Hydrazonomethyl)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed in the development of fluorescent probes for bioimaging and sensing applications.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-(Hydrazonomethyl)naphthalen-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and hydrophobic interactions. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Phenyl-hydrazonomethyl)-naphthalen-2-ol
- 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol
- 1-(Naphthalen-2-ylimino)-methyl-naphthalen-2-ol
Uniqueness
2-(Hydrazonomethyl)naphthalen-1-ol is unique due to its specific structural features, such as the position of the hydrazonomethyl group on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in sensing, imaging, and material science .
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
2-[(E)-hydrazinylidenemethyl]naphthalen-1-ol |
InChI |
InChI=1S/C11H10N2O/c12-13-7-9-6-5-8-3-1-2-4-10(8)11(9)14/h1-7,14H,12H2/b13-7+ |
Clé InChI |
JAEQNKPFFIDJJI-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2O)/C=N/N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C=NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)


![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)

![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)

![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)



![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)
